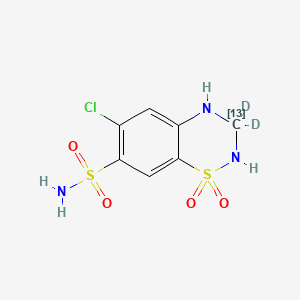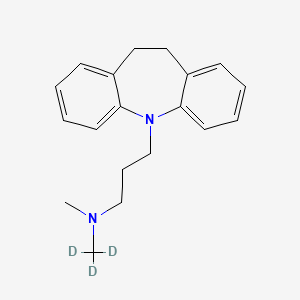
Rivastigmine D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rivastigmine is a cholinesterase inhibitor used to treat mild to moderate dementia associated with Alzheimer’s and Parkinson’s disease . It is not a cure for Alzheimer’s or Parkinson’s disease, but it can improve the thinking ability in some patients .
Synthesis Analysis
The asymmetric total synthesis of (S)-rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . Another study demonstrated a chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases . A third study reported a particularly efficient four-step chemoenzymatic total synthesis of (S)-rivastigmine based on a highly stereoselective bioreduction of a key prochiral carbonyl derivative mediated by Lactobacillus reuteri DSM 20016 whole cells .Molecular Structure Analysis
Structures of twelve possible conformers of rivastigmine were first analyzed and compared at the DFT/6-311+G(d) level . The conformer with the least ground state energy was further analyzed at a higher basis set .Chemical Reactions Analysis
The synthesis of (S)-rivastigmine involves esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination . The asymmetric reductive amination is catalyzed by the iridium–phosphoramidite ligand complex and helped by some additives .Physical And Chemical Properties Analysis
Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a small molecule with an average weight of 250.3367 and a monoisotopic weight of 250.168127958 . The calculated value of the dipole moment is 2.58 debye .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Rivastigmine is a reversible cholinesterase inhibitor indicated for the treatment of all stages of Alzheimer’s disease . It has been shown to be effective in treating the core cognitive and functional symptoms of patients with mild to moderate Alzheimer’s disease .
Development of Novel Derivatives
Recent research has focused on developing novel Rivastigmine derivatives as multi-target compounds for potential treatment of Alzheimer’s disease . These novel hybrids conjugate the active moiety of Rivastigmine with 2 isomeric hydroxyphenylbenzimidazole units .
Inhibition of Cholinesterases
The novel Rivastigmine derivatives assure the inhibition of cholinesterases . This is a key mechanism of action for Alzheimer’s disease treatment.
Inhibition of Amyloid β-Peptide Aggregation
The novel Rivastigmine derivatives also provide inhibition of amyloid β-peptide (Aβ) aggregation . This is another important therapeutic target for Alzheimer’s disease.
Antioxidation and Metal Chelation
The novel Rivastigmine derivatives exhibit antioxidation and metal chelation properties . These properties are beneficial in the context of neurodegenerative disorders like Alzheimer’s disease.
Transdermal Patch Formulation
Rivastigmine has been formulated into a transdermal patch for smooth and continuous drug delivery . This formulation increases treatment compliance due to its tolerability, efficacy, and convenience of use .
Mecanismo De Acción
Target of Action
Rivastigmine D6 primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
Rivastigmine D6 is a selective, reversible inhibitor of AChE and BuChE . By inhibiting these enzymes, it prevents the hydrolysis of acetylcholine, leading to an increased concentration of acetylcholine at cholinergic synapses . This enhances cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by Rivastigmine D6 is the cholinergic pathway . By inhibiting AChE and BuChE, Rivastigmine D6 increases the levels of acetylcholine, enhancing the transmission of signals in the cholinergic neurons . This can help compensate for the loss of functioning cholinergic neurons seen in conditions like Alzheimer’s disease .
Pharmacokinetics
Rivastigmine D6 is rapidly and completely absorbed from the gastrointestinal tract . Its absolute bioavailability is approximately 36–40%, and peak plasma concentrations are attained in approximately 1 hour following oral administration . These properties impact the bioavailability of Rivastigmine D6, influencing its therapeutic effects .
Result of Action
The increased concentration of acetylcholine resulting from the action of Rivastigmine D6 can lead to improved cognitive function . This is particularly beneficial in conditions like Alzheimer’s disease and Parkinson’s disease dementia, where there is a deficiency of acetylcholine .
Action Environment
The action of Rivastigmine D6 is primarily in the central nervous system, as it can cross the brain-blood barrier . A minor proportion of rivastigmine d6 can also act at the neuromuscular junction, although its clinical effects at this level are negligible . The efficacy and stability of Rivastigmine D6 can be influenced by various environmental factors, including the patient’s overall health status and the presence of other medications .
Safety and Hazards
Rivastigmine may cause serious side effects. It is fatal if swallowed, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Direcciones Futuras
Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD) . Evidence for other acetylcholinesterase inhibitors and memantine is mostly supportive but less conclusive . Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD .
Propiedades
IUPAC Name |
[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHQHAUAXRMMOT-XVXYZIQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






